tert-butyl 8-amino-4-fluoro-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
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Overview
Description
RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Indeno[1,2-c]pyrrole Core: This step involves the cyclization of appropriate precursors under specific conditions to form the indeno[1,2-c]pyrrole core.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a fluorination reaction using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The amino group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: Used as a probe to study various biological pathways and mechanisms.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-c]pyrrole Derivatives: Compounds with similar core structures but different substituents.
Fluorinated Amino Acids: Compounds with fluorine and amino groups attached to an aromatic or heterocyclic core.
Tert-Butyl Esters: Compounds with tert-butyl ester functional groups.
Uniqueness
RACEMIC-(3AR,8S,8AR)-TERT-BUTYL 8-AMINO-4-FLUORO-3,3A,8,8A-TETRAHYDROINDENO[1,2-C]PYRROLE-2(1H)-CARBOXYLATE is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H21FN2O2 |
---|---|
Molecular Weight |
292.35 g/mol |
IUPAC Name |
tert-butyl 4-amino-8-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C16H21FN2O2/c1-16(2,3)21-15(20)19-7-10-11(8-19)14(18)9-5-4-6-12(17)13(9)10/h4-6,10-11,14H,7-8,18H2,1-3H3 |
InChI Key |
LFGCUOHXIIZDSF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C3=C(C2N)C=CC=C3F |
Origin of Product |
United States |
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